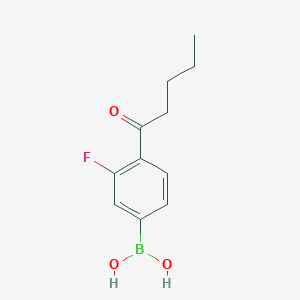

3-Fluoro-4-pentanoylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

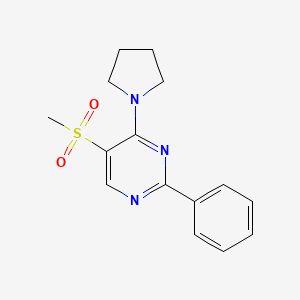

3-Fluoro-4-pentanoylphenylboronic acid is a chemical compound with the CAS Number: 2096333-01-4 . It has a molecular weight of 224.04 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BFO3/c1-2-3-4-11(14)9-6-5-8(12(15)16)7-10(9)13/h5-7,15-16H,2-4H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The density of this compound is predicted to be 1.17±0.1 g/cm3 . The boiling point is predicted to be 383.3±52.0 °C .Aplicaciones Científicas De Investigación

Quantum-chemical Calculations and Spectroscopic Studies

Research on structurally related compounds, such as 3-(4-fluorophenylhydrazone)pentane-2,4-dione, has involved quantum-chemical calculations, spectroscopy, and X-ray studies. These studies shed light on the compound's structural and tautomeric characteristics, demonstrating its high reactivity and potential for application in dyes and pigments due to its stabilizing tautomeric forms and significant intramolecular hydrogen bonding (Maharramov et al., 2010).

Characterization via Density Functional Theory

The geometric and electronic structure of closely related molecules, like 3-fluoro-4-formylphenylboronic acid, has been explored using density functional theory (DFT). These studies not only confirm the compound's theoretical spectra and molecular electrostatic potential but also highlight its relevance in understanding the behavior of boronic acids in various chemical environments (Şaş & Kurt, 2018).

Applications in Material Science

Research into compounds with fluoroarylboronic acid functionalities has led to developments in material science, such as the synthesis of cage metal complexes with superhydrophobic properties. These complexes demonstrate potential in catalysis and electrocatalytic applications, benefiting from the unique properties of fluorinated boronic acids (Belov et al., 2015).

Sensing and Recognition Capabilities

Studies on phenylboronic acid derivatives, including those with fluoro substitutions, reveal their capabilities as sensors for detecting biological and chemical analytes. For instance, fluorine-containing phenylboronic acids have been incorporated into polymers for specific recognition of glucose, showcasing the potential for enzyme-free glucose sensing (Bao et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the targets . This interaction can lead to changes in the function of the target, potentially altering cellular processes.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-4-pentanoylphenylboronic acid . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.

Propiedades

IUPAC Name |

(3-fluoro-4-pentanoylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BFO3/c1-2-3-4-11(14)9-6-5-8(12(15)16)7-10(9)13/h5-7,15-16H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPCMGHYSSGLSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)CCCC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Oxolan-2-ylmethyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2696283.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2696285.png)

![[4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B2696286.png)

![4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2696293.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696300.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2696301.png)